- Investigation of On-Resin Disulfide Formation for Large-Scale Manufacturing of Cyclic Peptides: A Case StudyOrganic Process Research & Development, 2020, 24(7), 1281-1293,
Cas no 90779-69-4 (Atosiban)
Atosiban is een selectieve vasopressine- en oxytocine-receptorantagonist die voornamelijk wordt gebruikt om vroegtijdige weeën te remmen bij zwangere vrouwen. Het werkt door competitieve binding aan de oxytocine-receptoren in het myometrium, waardoor uteruscontracties worden geremd. Atosiban heeft een hoog affiniteitsprofiel voor deze receptoren, wat resulteert in een effectieve tocolyse met minimale bijwerkingen in vergelijking met andere tocolytica zoals bèta-agonisten. Het vertoont een gunstige farmacokinetiek met een snelle aanvang van werking en een korte halfwaardetijd, wat zorgt voor een gecontroleerde en voorspelbare respons. Bovendien heeft het een lage placentapassage, wat de foetale veiligheid verbetert.

Atosiban structure
Productnaam:Atosiban
CAS-nummer:90779-69-4
MF:C43H67N11O12S2
MW:994.188587427139
MDL:MFCD08692014
CID:61446
PubChem ID:165715671
Atosiban Chemische en fysische eigenschappen
Naam en identificatie
-
- Atosiban
- 1-deamino-2d-tyr-(oet)-4-thr-8-orn-oxytocin
- oxytocin,1-(3-mercaptopropanoicacid)-2-(o-ethyl-d-tyrosine)-4-l-threonine-8-l
- rwj22164
- ATOSIBAN ACETATE
- 1-(3-Mercaptopropionic acid)-2-(3-(p-ethoxyphenyl)-D-alanine)-4-L-thre onine-8-L-ornithineoxytocin
- [Mpr-D-Tyr(OEt)-Ile-Thr-Asn-Cys]-Pro-Orn-Gly-NH2
- (2S)-N-[(1S)-4-Amino-1-(carbamoylmethylcarbamoyl)butyl]-1-[(4S,7S,13S,16R)-13-[(2S)-butan-2-yl]-7-(carbamoylmethyl)-16-[(4-ethoxyphenyl)methyl]-10-(1-hydroxyethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
- 1-(3-Mercaptopropanoic acid)-2-(O-ethyl-D-tyrosine)-4-L-threonine-8-L-ornithineoxytocin
- (Deamino-Cys1,D-Tyr(Et)2,Thr4,Orn8)-Oxytocin
- 1-Deamino-2-D-Tyr-(O-ethyl)-4-Thr-8-ornoxytocin
- RW22164
- Tractocile
- (2S)-N-[(1S)-4-Amino-1-(carbamoylmethylcarbamoyl)butyl]-1-[(4S
- Antocin
- Rwj 22164
- dTVT
- 081D12SI0Z
- Atosibanum [INN-Latin]
- deTVT
- Atosibanum
- ORF 22164
- Antocin II
- Atosiban [USAN:INN:BAN]
- 1-(3-Mercaptopropionic acid)-2-(3-(p-ethoxyphenyl)-D-alanine)-4-L-threonine-8-L-ornithineoxytocin
- C43H67N11O12S2
- 1-(3-Mercaptopropanoic acid)-2-(O-ethy
- 1,2-Dithia-5,8,11,14,17-pentaazacycloeicosane, cyclic peptide deriv. (ZCI)
- Oxytocin, 1-(3-mercaptopropanoic acid)-2-(O-ethyl-D-tyrosine)-4-L-threonine-8-L-ornithine- (ZCI)
- Antocile
- CAP 449
- CAP 476
- CAP 581
- F 314
- RW 22164
- DTXSID90861122
- CAS_90779-69-4
- (2S)-N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
- AKOS015895131
- MFCD00672436
- NCGC00387803-01
- BCP02053
- 1-[7-(2-Amino-2-oxoethyl)-13-(butan-2-yl)-16-[(4-ethoxyphenyl)methyl]-10-(1-hydroxyethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl]prolylornithylglycinamide
- SY301205
- BDBM86209
- 90779-69-4
- CAP-476
- ATOSIBAN (MART.)
- d(D-Tyr(Et)2,Thr4,Orn8)vasotocin
- RW22164;RWJ22164
- C77085
- CAS-90779-69-4
- Atosibanum (INN-Latin)
- (Deamino-Cys1,D-Tyr(Et)2,Thr4,Orn8)-Oxytocin acetate salt
- DTXSID8048991
- GTPL2213
- d[D-Tyr(Et)2,Thr4]OVT
- F-314
- (2S)-N-((2S)-5-amino-1-((2-amino-2-oxoethyl)amino)-1-oxopentan-2-yl)-1-((4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-((2S)-butan-2-yl)-16-((4-ethoxyphenyl)methyl)-10-((1R)-1-hydroxyethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl)pyrrolidine-2-carboxamide
- Tractocile (TN)
- ChEMBL_332615
- (2S)-N-((2S)-5-amino-1-((2-amino-2-oxoethyl)amino)-1-oxopentan-2-yl)-1-((4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-((2S)-butan-2-yl)-16-((4-ethoxyphenyl)methyl)-10-(1-hydroxyethyl)-6,9,12,15,18-pentaoxo1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl)pyrrolidine-2-carboxamide
- tractocil
- ATOSIBAN [MI]
- Atosiban?
- CAP-440
- SCHEMBL34316
- Atosiban, >=98% (HPLC)
- HS-2003
- DTXCID4028917
- Tox21_113474
- Oxytocin, 1-(3-mercaptopropanoic acid)-2-(O-ethyl-D-tyrosine)-4-L-threonine-8-L-ornithine-
- CCG-270604
- NCGC00165718-01
- (2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
- (Mpa(1)-D-Tyr(Et)(2)-Thr(4)-Orn(8))-oxytocin
- ORF22164
- CAP-449
- RW-22164
- AKOS015994643
- ATOSIBAN [USAN]
- oxytocin, 1-deamino-(O-Et-Tyr)(2)-Thr(4)-Orn(8)-
- oxytocin, 1-deamino-O-ethyltyrosyl(2)-threonyl(4)-ornithine(8)-
- NCGC00165718-02
- (Mpa(1),D-Tyr(Et)2,Thr(4),Orn(8))oxytocin
- d(D-Tyr(Et)2,Thr4)OVT
- (2S)-5-amino-2-{[(2S)-1-{[(4R,7S,10S,13S,16R)-13-[(2S)-butan-2-yl]-7-(carbamoylmethyl)-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-4-yl]carbonyl}pyrrolidin-2-yl]formamido}-N-(carbamoylmethyl)pentanamide
- EX-A7437A
- DA-59548
- VWXRQYYUEIYXCZ-OBIMUBPZSA-N
- 1-deamino-2-Tyr(OEt)-4-Thr-8-Orn-oxytocin
- ATOSIBAN [INN]
- (2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-(1-hydroxyethyl)-6,9,12,15,18-pentaoxo1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
- CAP-581
- ATOSIBAN [WHO-DD]
- Orf-22164
- UNII-081D12SI0Z
- ATOSIBAN [MART.]
- d[D-Tyr(Et)2,Thr4,Orn8]vasotocin
- BDBM50177595
- CHEMBL382301
- G02CX01
- DB09059
- RWJ-22164
- GLYCINAMIDE, O-ETHYL-N-(3-MERCAPTO-1-OXOPROPYL)-D-TYROSYL-L-ISOLEUCYL-L-THREONYL-L-ASPARAGINYL-L-CYSTEINYL-L-PROLYL-L-ORNITHYL-, CYCLIC (1->5)-DISULFIDE
- CHEBI:135899
-
- MDL: MFCD08692014
- Inchi: 1S/C43H67N11O12S2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63)/t23-,24+,27-,28+,29-,30-,31-,35-,36-/m0/s1
- InChI-sleutel: VWXRQYYUEIYXCZ-OBIMUBPZSA-N
- LACHT: C([C@@H]1CSSCCC(=O)N[C@H](CC2C=CC(OCC)=CC=2)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@H](O)C)C(=O)N[C@@H](CC(=O)N)C(=O)N1)(N1CCC[C@H]1C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)=O
Berekende eigenschappen
- Exacte massa: 993.441209g/mol
- Oppervlakte lading: 0
- XLogP3: -1.9
- Aantal waterstofbonddonors: 11
- Aantal waterstofbondacceptatoren: 15
- Aantal draaibare bindingen: 18
- Monoisotopische massa: 993.441209g/mol
- Monoisotopische massa: 993.441209g/mol
- Topologisch pooloppervlak: 416Ų
- Zware atoomtelling: 68
- Complexiteit: 1770
- Aantal isotopen atomen: 0
- Gedefinieerd atoomstereocentrumaantal: 9
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal covalent gebonden eenheden: 1
- Moleculair gewicht: 994.2
Experimentele eigenschappen
- Kleur/vorm: Solid powder
- Dichtheid: 1.254
- Kookpunt: 1469°C at 760 mmHg
- Vlampunt: 842.2 °C
- Brekindex: 1.549
- Oplosbaarheid: H2O: ≤100 mg/mL
- PSA: 416.27000
- LogboekP: 1.42000
Atosiban Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8630-10mg |
Atosiban |
90779-69-4 | 98% | 10mg |
¥1117.00 | 2023-09-09 | |
Key Organics Ltd | HS-2003-5MG |
Atosiban |
90779-69-4 | >97% | 5mg |
£51.00 | 2025-02-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-254947A-50mg |
Atosiban, |
90779-69-4 | ≥98% | 50mg |
¥2174.00 | 2023-09-05 | |
Apollo Scientific | BITH3004-1g |
Atosiban |
90779-69-4 | 1g |
£1966.00 | 2025-02-22 | ||
MedChemExpress | HY-17572-10mM*1mLinDMSO |
Atosiban |
90779-69-4 | ≥99.0% | 10mM*1mLinDMSO |
¥1094 | 2022-02-25 | |
ChemScence | CS-3116-5mg |
Atosiban |
90779-69-4 | 99.09% | 5mg |
$92.0 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A31610-10mg |
Atosiban |
90779-69-4 | 99% | 10mg |
¥893.0 | 2023-09-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A31610-1mg |
Atosiban |
90779-69-4 | 99% | 1mg |
¥306.0 | 2023-09-09 | |
ChemScence | CS-3116-50mg |
Atosiban |
90779-69-4 | 99.09% | 50mg |
$290.0 | 2022-04-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP854-5mg |
Atosiban |
90779-69-4 | 99+% | 5mg |
888CNY | 2021-05-07 |
Atosiban Productiemethode
Synthetic Routes 1
Reactievoorwaarden
1.1 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.2 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.3 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.4 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.5 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.6 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.7 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.8 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.9 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.10 Reagents: Iodine Solvents: Dimethylformamide ; < 1 min, 25 °C; 3 h, 25 °C
1.11 Reagents: Trifluoroacetic acid , Triisopropylsilane Solvents: Dimethylformamide , Water ; 10 °C → rt; 1.5 h, rt
1.2 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.3 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.4 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.5 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.6 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.7 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.8 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.9 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.10 Reagents: Iodine Solvents: Dimethylformamide ; < 1 min, 25 °C; 3 h, 25 °C
1.11 Reagents: Trifluoroacetic acid , Triisopropylsilane Solvents: Dimethylformamide , Water ; 10 °C → rt; 1.5 h, rt
Referentie
Synthetic Routes 2
Reactievoorwaarden
Referentie
- Synthesis of Oxytocin Analogues with Replacement of Sulfur by Carbon Gives Potent Antagonists with Increased StabilityJournal of Organic Chemistry, 2005, 70(20), 7799-7809,
Atosiban Raw materials
- Fmoc-O-ethyl-D-tyrosine
- Fmoc-Cys(Trt)-OH
- Fmoc-Ile-OH
- 3-Tritylsulfanylpropionic Acid
- Fmoc-Orn(Boc)-OH
- Fmoc-Gly-OH
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(triphenylmethyl)carbamoyl]propanoic acid
- Fmoc-Thr(tBu)-OH
- Fmoc-Pro-OH
Atosiban Preparation Products
Atosiban Gerelateerde literatuur
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
Gerelateerde categorieën
- Andere Chemische reagentia
- Oplosmiddelen en organische chemicaliën organische verbindingEN Organische zuren en afgeleiden Carboxylenzuren en afgeleiden peptiden
- Oplosmiddelen en organische chemicaliën organische verbindingEN Organische zuren en afgeleiden Carboxylenzuren en afgeleiden Aminozuren, peptiden en analoog peptiden
90779-69-4 (Atosiban) Gerelateerde producten
- 72-19-5(L-Threonine)
- 9004-57-3(Ethyl cellulose)
- 84-74-2(Dibutyl phthalate)
- 109-94-4(Ethyl formate)
- 97048-13-0(Urofollitropin)
- 56-40-6(Glycine)
- 914453-95-5(Atosiban Acetate)
- 26995-91-5(Oxytocin,4-L-threonine- (8CI,9CI))
- 2763975-46-6(3-(Adamantan-1-yl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid)
- 199450-10-7(Copper Cyanide-13C,15N)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:90779-69-4)Atosiban

Zuiverheid:99%
Hoeveelheid:250mg
Prijs ($):194.0
Zhangzhou Sinobioway Peptide Co.,Ltd.
(CAS:90779-69-4)Atosiban Acetate

Zuiverheid:99%
Hoeveelheid:1g/10g/100g/1kg
Prijs ($):Onderzoek